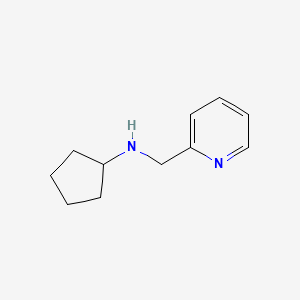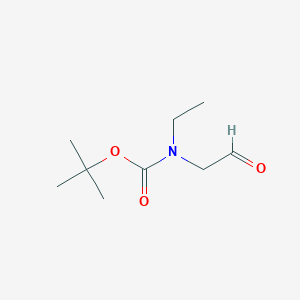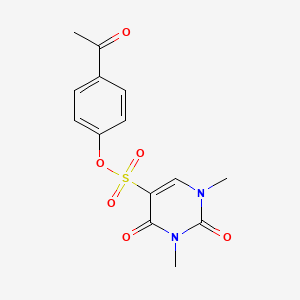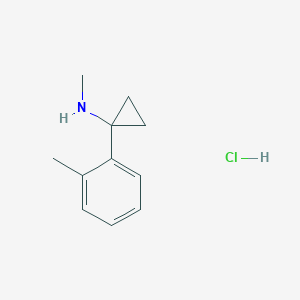![molecular formula C10H12N2OS B2368935 N-[(3-methylphenyl)carbamothioyl]acetamide CAS No. 16738-23-1](/img/structure/B2368935.png)
N-[(3-methylphenyl)carbamothioyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(3-methylphenyl)carbamothioyl]acetamide, also known as MPTA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. MPTA is a thioamide derivative that is synthesized from 3-methylbenzenamine and ethyl chloroacetate.
Mecanismo De Acción
The mechanism of action of N-[(3-methylphenyl)carbamothioyl]acetamide is not yet fully understood. However, it has been suggested that N-[(3-methylphenyl)carbamothioyl]acetamide may exert its biological effects by interacting with various molecular targets, including enzymes and receptors. N-[(3-methylphenyl)carbamothioyl]acetamide has been shown to inhibit the activity of certain enzymes, which may contribute to its antitumor and antimicrobial properties. It has also been shown to modulate the activity of certain receptors in the central nervous system, which may explain its potential use in the treatment of neurological disorders.
Efectos Bioquímicos Y Fisiológicos
N-[(3-methylphenyl)carbamothioyl]acetamide has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to have antioxidant properties, which may help to protect cells from oxidative damage. N-[(3-methylphenyl)carbamothioyl]acetamide has also been shown to have antitumor and antimicrobial properties, making it a potential candidate for the treatment of cancer and infectious diseases. Additionally, N-[(3-methylphenyl)carbamothioyl]acetamide has been shown to have a significant effect on the central nervous system, including anxiolytic and antidepressant effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[(3-methylphenyl)carbamothioyl]acetamide has several advantages for lab experiments. It is a relatively simple compound to synthesize, making it easy to obtain in large quantities. It has also been extensively studied, with a significant amount of scientific literature available on its properties and potential applications. However, there are also limitations to using N-[(3-methylphenyl)carbamothioyl]acetamide in lab experiments. It has been shown to exhibit toxicity at high concentrations, which may limit its use in certain applications. Additionally, the mechanism of action of N-[(3-methylphenyl)carbamothioyl]acetamide is not yet fully understood, which may make it challenging to design experiments that specifically target its molecular targets.
Direcciones Futuras
There are several future directions for research on N-[(3-methylphenyl)carbamothioyl]acetamide. One potential direction is to further investigate its potential use in the treatment of neurological disorders, such as anxiety and depression. Another direction is to explore its potential use in the treatment of cancer and infectious diseases. Additionally, further studies on the mechanism of action of N-[(3-methylphenyl)carbamothioyl]acetamide may help to identify new molecular targets and potential applications for this compound.
Métodos De Síntesis
N-[(3-methylphenyl)carbamothioyl]acetamide is synthesized from 3-methylbenzenamine and ethyl chloroacetate. The reaction involves the formation of an intermediate, which is then treated with ammonium thiocyanate to produce N-[(3-methylphenyl)carbamothioyl]acetamide. The synthesis of N-[(3-methylphenyl)carbamothioyl]acetamide is a straightforward process that can be carried out in a laboratory setting.
Aplicaciones Científicas De Investigación
N-[(3-methylphenyl)carbamothioyl]acetamide has been extensively studied for its potential applications in medicinal chemistry, biochemistry, and pharmacology. It has been found to exhibit a wide range of biological activities, including antitumor, antimicrobial, and antioxidant properties. N-[(3-methylphenyl)carbamothioyl]acetamide has also been shown to have a significant effect on the central nervous system, making it a potential candidate for the treatment of neurological disorders.
Propiedades
IUPAC Name |
N-[(3-methylphenyl)carbamothioyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2OS/c1-7-4-3-5-9(6-7)12-10(14)11-8(2)13/h3-6H,1-2H3,(H2,11,12,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNDTXFDQFCBIKO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=S)NC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Acetyl-1-(3-methylphenyl)thiourea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-(3-chlorophenyl)-6-(3-(trifluoromethyl)benzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2368858.png)


![Ethyl 6-methyl-2-(2-(methylthio)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2368863.png)



![3-Tert-butyl-6-[(1-methylpiperidin-3-yl)methoxy]pyridazine](/img/structure/B2368870.png)
![Methyl 2-[(2,2-difluoroethyl)sulfanyl]benzoate](/img/structure/B2368871.png)

![6-(Isopropylsulfanyl)-5-nitroimidazo[2,1-b][1,3]thiazole](/img/structure/B2368875.png)